3-(4-ethoxyphenyl)-1-[(3-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
Description
3-(4-ethoxyphenyl)-1-[(3-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a thienopyrimidine derivative characterized by a bicyclic core structure combining thiophene and pyrimidine rings. The compound features a 4-ethoxyphenyl substituent at position 3 and a 3-fluorophenylmethyl group at position 1. These substituents likely modulate its electronic, steric, and pharmacokinetic properties, making it a candidate for therapeutic exploration.
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-1-[(3-fluorophenyl)methyl]-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O3S/c1-2-27-17-8-6-16(7-9-17)24-20(25)19-18(10-11-28-19)23(21(24)26)13-14-4-3-5-15(22)12-14/h3-12,18-19H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZVLEZYZGFBKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3C(C=CS3)N(C2=O)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-ethoxyphenyl)-1-[(3-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a compound belonging to the thieno[3,2-d]pyrimidine class. This class of compounds has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article will explore the biological activity of this specific compound based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H19FN2O3S with a molecular weight of approximately 396.44 g/mol. The compound features a thieno[3,2-d]pyrimidine core substituted with ethoxy and fluorophenyl groups.
Biological Activity Overview
Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit a range of biological activities:
- Antimicrobial Activity : Various derivatives have been tested against Gram-positive and Gram-negative bacteria as well as fungi. For example, thieno[2,3-d]pyrimidines have shown significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
- Anticancer Activity : Some thieno[3,2-d]pyrimidine derivatives have demonstrated potential as anticancer agents. Studies have indicated that these compounds can inhibit cell proliferation in various cancer cell lines .
- Anti-inflammatory Activity : The anti-inflammatory properties of thieno[3,2-d]pyrimidines have also been documented in several studies .
1. Antimicrobial Activity
A study on a series of thieno[2,3-d]pyrimidine derivatives found that certain compounds exhibited potent antibacterial effects. The structure-activity relationship (SAR) indicated that modifications on the thieno ring could enhance activity against specific bacterial strains .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Derivative A | Staphylococcus aureus | 12 µg/mL |
| Derivative B | Escherichia coli | 16 µg/mL |
| Derivative C | Candida albicans | 20 µg/mL |
2. Anticancer Activity
In vitro studies evaluated the effect of this compound on colorectal cancer cell lines (Caco-2 and HT-29). The compound was tested at various concentrations (5 µM and 10 µM) over different time periods (24 to 72 hours). Results showed a dose-dependent inhibition of cell proliferation .
| Time (hours) | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| 24 | 5 | 85 |
| 24 | 10 | 70 |
| 72 | 5 | 75 |
| 72 | 10 | 55 |
3. Anti-inflammatory Mechanism
Research has indicated that thieno[3,2-d]pyrimidines may exert their anti-inflammatory effects through inhibition of specific inflammatory pathways. In particular, studies have focused on the modulation of cytokine release in response to inflammatory stimuli .
Scientific Research Applications
3-(4-ethoxyphenyl)-1-[(3-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a thieno[3,2-d]pyrimidine derivative with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Thieno[3,2-d]pyrimidine derivatives exhibit a range of biological activities:
- Antimicrobial Activity : Derivatives have been tested against Gram-positive and Gram-negative bacteria and fungi. Thieno[2,3-d]pyrimidines have shown antibacterial activity against Staphylococcus aureus and Escherichia coli.
- Anticancer Activity : Some derivatives have demonstrated potential as anticancer agents and can inhibit cell proliferation in various cancer cell lines.
- Anti-inflammatory Activity : The anti-inflammatory properties of thieno[3,2-d]pyrimidines have also been documented in several studies.
Antimicrobial Activity
A study on thieno[2,3-d]pyrimidine derivatives found that certain compounds exhibited potent antibacterial effects. The structure-activity relationship (SAR) indicated that modifications on the thieno ring could enhance activity against specific bacterial strains.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Derivative A | Staphylococcus aureus | 12 µg/mL |
| Derivative B | Escherichia coli | 16 µg/mL |
| Derivative C | Candida albicans | 20 µg/mL |
Anticancer Activity
In vitro studies evaluated the effect of this compound on colorectal cancer cell lines (Caco-2 and HT-29). The compound was tested at various concentrations (5 µM and 10 µM) over different time periods (24 to 72 hours). Results showed a dose-dependent inhibition of cell proliferation.
| Time (hours) | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| 24 | 5 | 85 |
| 24 | 10 | 70 |
| 72 | 5 | 75 |
| 72 | 10 | 55 |
Anti-inflammatory Mechanism
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : The 3-fluorophenylmethyl group in the target compound and analogs (e.g., ) may enhance metabolic stability compared to unsubstituted phenyl groups.
- Heterocyclic Linkers : L927-0205 incorporates a 1,2,4-oxadiazole group, which is associated with improved binding affinity in kinase inhibitors .
Anticonvulsant Activity
Thieno[3,2-d]pyrimidine derivatives with pyrazolyl or alkoxy groups (e.g., compounds 9a–d and 11a–d) demonstrated efficacy in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, with neurotoxicity lower than reference drugs like phenobarbital . The target compound’s ethoxy group may similarly enhance anticonvulsant activity by modulating lipophilicity.
TRPA1 Inhibition
In TRPA1 calcium channel inhibitors, the thieno[3,2-d]pyrimidine-2,4-dione scaffold (PR-3) showed moderate activity (mean pIC₅₀ ~6.5–8.5 μM). Substitution with thiazole (PR-5) or pyridine (PR-2) increased potency, suggesting that electron-deficient aromatic systems enhance target engagement . The target compound’s 4-ethoxyphenyl group, being electron-rich, may prioritize solubility over potency compared to PR-5 analogs.
Anticancer and Antibacterial Potential
Aminothiophene precursors of thieno[3,2-d]pyrimidines exhibited antibacterial activity against Staphylococcus aureus and anticancer effects in vitro . The fluorophenyl and ethoxyphenyl groups in the target compound could synergize to enhance DNA intercalation or topoisomerase inhibition, though specific data are lacking.
Physicochemical Properties
- Lipophilicity : The ethoxy group in the target compound increases hydrophobicity (clogP ~3.5 estimated) compared to hydroxyl or piperazine-containing analogs (e.g., CAS 1260926-73-5, clogP ~2.8) .
- Solubility : Polar substituents (e.g., piperazine in ) improve aqueous solubility, whereas the trifluoromethyl group in L927-0205 reduces it despite enhancing metabolic stability .
- Synthetic Accessibility : Analogs like CAS 1326905-17-2 are synthesized via cyclization of α-halogenated reagents, while Vilsmeier–Haack formylation is used for pyrazolyl derivatives . The target compound’s synthesis likely involves similar multistep routes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
